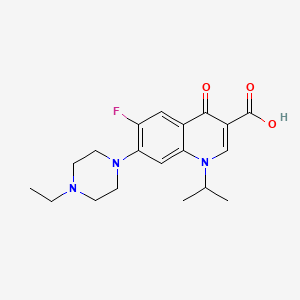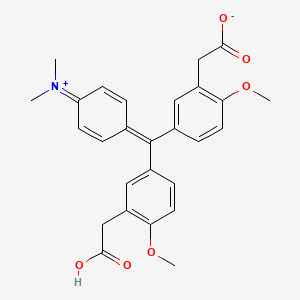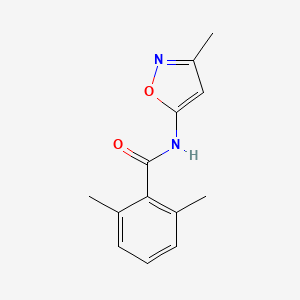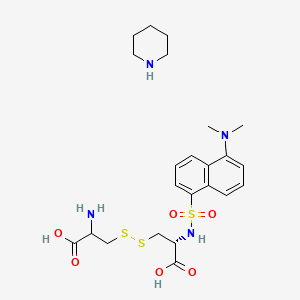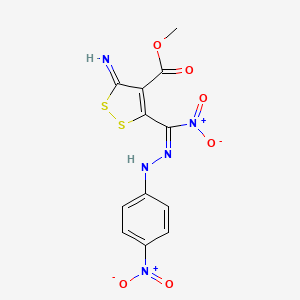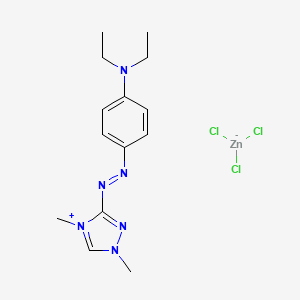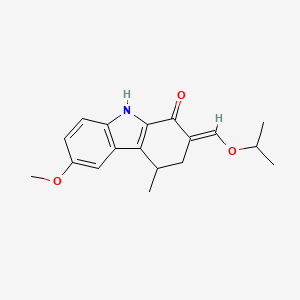
2,3,4,9-Tetrahydro-2-(isopropoxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,9-Tetrahydro-2-(isopropoxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-2-(isopropoxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclization of an appropriate precursor under acidic or basic conditions, followed by functional group modifications to introduce the isopropoxymethylene, methoxy, and methyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-Tetrahydro-2-(isopropoxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated carbazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,3,4,9-Tetrahydro-2-(isopropoxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for studying its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research focuses on its potential anti-cancer properties, as carbazole derivatives are known to exhibit anti-tumor activity.
Industry: It may be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2,3,4,9-Tetrahydro-2-(isopropoxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to alterations in cellular processes such as proliferation, apoptosis, or signal transduction. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2-Methyl-1,2,3,4-tetrahydro-β-carboline: Another related compound with similar structural features and potential therapeutic applications.
Uniqueness
2,3,4,9-Tetrahydro-2-(isopropoxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the isopropoxymethylene and methoxy groups may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
72237-74-2 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(2E)-6-methoxy-4-methyl-2-(propan-2-yloxymethylidene)-4,9-dihydro-3H-carbazol-1-one |
InChI |
InChI=1S/C18H21NO3/c1-10(2)22-9-12-7-11(3)16-14-8-13(21-4)5-6-15(14)19-17(16)18(12)20/h5-6,8-11,19H,7H2,1-4H3/b12-9+ |
InChI Key |
XWEMTAMPNJACMR-FMIVXFBMSA-N |
Isomeric SMILES |
CC1C/C(=C\OC(C)C)/C(=O)C2=C1C3=C(N2)C=CC(=C3)OC |
Canonical SMILES |
CC1CC(=COC(C)C)C(=O)C2=C1C3=C(N2)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


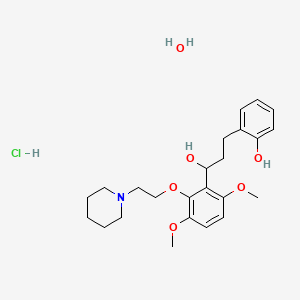


![1-[4-[2-[(1-Methyl-2-phenylethyl)amino]ethoxy]phenyl]propan-1-one hydrochloride](/img/structure/B12695744.png)

